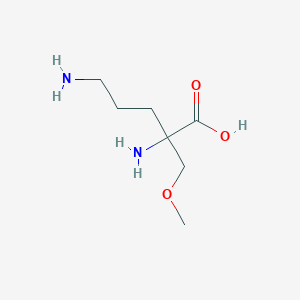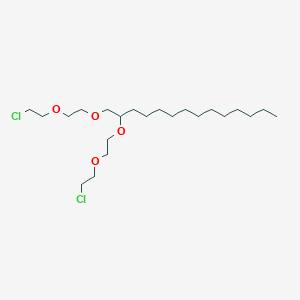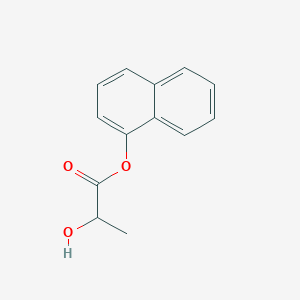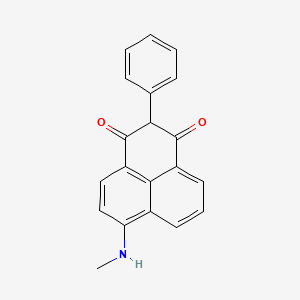
2-(Methoxymethyl)ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)ornithine is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle This compound is characterized by the presence of a methoxymethyl group attached to the ornithine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)ornithine typically involves the protection of the amino and carboxyl groups of ornithine, followed by the introduction of the methoxymethyl group. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Methoxymethyl)ornithine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The compound can be reduced to remove the methoxymethyl group, reverting to ornithine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Formation of 2-(Formylmethyl)ornithine.
Reduction: Formation of ornithine.
Substitution: Formation of various substituted ornithine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)ornithine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)ornithine involves its interaction with various enzymes and metabolic pathways. The methoxymethyl group can influence the compound’s binding affinity and specificity for certain enzymes, potentially altering their activity. This can lead to changes in metabolic processes and the production of specific metabolites.
Vergleich Mit ähnlichen Verbindungen
Ornithine: The parent compound, involved in the urea cycle.
2-(Hydroxymethyl)ornithine: Similar structure with a hydroxymethyl group instead of methoxymethyl.
2-(Ethoxymethyl)ornithine: Contains an ethoxymethyl group, offering different chemical properties.
Uniqueness: 2-(Methoxymethyl)ornithine is unique due to the presence of the methoxymethyl group, which can significantly alter its chemical reactivity and biological activity compared to other derivatives. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
111656-36-1 |
|---|---|
Molekularformel |
C7H16N2O3 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2,5-diamino-2-(methoxymethyl)pentanoic acid |
InChI |
InChI=1S/C7H16N2O3/c1-12-5-7(9,6(10)11)3-2-4-8/h2-5,8-9H2,1H3,(H,10,11) |
InChI-Schlüssel |
YGLAQKPSNWHFSL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(CCCN)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)
![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)

![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)





![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)

